Cas no 2680823-26-9 (benzyl N-{6-fluoro-1,3thiazolo5,4-cpyridin-2-yl}carbamate)

Benzyl N-{6-fluoro-1,3-thiazolo[5,4-c]pyridin-2-yl}carbamate is a fluorinated heterocyclic compound featuring a thiazolopyridine core with a carbamate functional group. Its structural complexity and fluorine substitution enhance its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis. The fluoro group improves metabolic stability and bioavailability, while the thiazolopyridine scaffold offers opportunities for further derivatization. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, including kinase inhibitors and antimicrobial agents. Its well-defined reactivity and stability under standard conditions make it suitable for scalable synthetic applications. Proper handling and storage are recommended to maintain its integrity.
benzyl N-{6-fluoro-1,3thiazolo5,4-cpyridin-2-yl}carbamate structure
2680823-26-9 structure
商品名:benzyl N-{6-fluoro-1,3thiazolo5,4-cpyridin-2-yl}carbamate
CAS番号:2680823-26-9
MF:C14H10FN3O2S
メガワット:303.311504840851
CID:5636701
PubChem ID:165942689

benzyl N-{6-fluoro-1,3thiazolo5,4-cpyridin-2-yl}carbamate 化学的及び物理的性質

名前と識別子

    • benzyl N-{6-fluoro-[1,3]thiazolo[5,4-c]pyridin-2-yl}carbamate
    • EN300-28290903
    • 2680823-26-9
    • benzyl N-{6-fluoro-1,3thiazolo5,4-cpyridin-2-yl}carbamate
    • インチ: 1S/C14H10FN3O2S/c15-12-6-10-11(7-16-12)21-13(17-10)18-14(19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18,19)
    • InChIKey: KGHPCUABPPRKOE-UHFFFAOYSA-N
    • ほほえんだ: S1C(NC(=O)OCC2C=CC=CC=2)=NC2C=C(N=CC1=2)F

計算された属性

  • せいみつぶんしりょう: 303.04777591g/mol
  • どういたいしつりょう: 303.04777591g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 368
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 92.4Ų

benzyl N-{6-fluoro-1,3thiazolo5,4-cpyridin-2-yl}carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28290903-1g
benzyl N-{6-fluoro-[1,3]thiazolo[5,4-c]pyridin-2-yl}carbamate
2680823-26-9
1g
$0.0 2023-09-08
Enamine
EN300-28290903-1.0g
benzyl N-{6-fluoro-[1,3]thiazolo[5,4-c]pyridin-2-yl}carbamate
2680823-26-9 95.0%
1.0g
$0.0 2025-03-19

benzyl N-{6-fluoro-1,3thiazolo5,4-cpyridin-2-yl}carbamate 関連文献

benzyl N-{6-fluoro-1,3thiazolo5,4-cpyridin-2-yl}carbamateに関する追加情報

Benzyl N-{6-fluoro-1,3thiazolo5,4-cpyridin-2-yl}carbamate: A Comprehensive Overview

Benzyl N-{6-fluoro-1,3thiazolo5,4-cpyridin-2-yl}carbamate (CAS No: 2680823-26-9) is a sophisticated organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of carbamates, which are widely recognized for their versatility in medicinal chemistry. The structure of this compound incorporates a benzyl group attached to a carbamate moiety, which is further connected to a 6-fluoro-substituted 1,3-thiazolo[5,4-c]pyridine ring system. This unique combination of functional groups and heterocyclic structures makes it a subject of interest in both academic and industrial research.

The synthesis of benzyl N-{6-fluoro-1,3thiazolo5,4-cpyridin-2-yl}carbamate involves a series of carefully designed organic reactions. The process typically begins with the preparation of the heterocyclic core, which is achieved through a combination of cyclization and substitution reactions. The introduction of the fluoro group at the 6-position of the thiazolopyridine ring is crucial for optimizing the compound's pharmacokinetic properties. Subsequent steps involve the coupling of the benzyl group to the carbamate moiety, ensuring stability and bioavailability.

Recent studies have highlighted the potential of benzyl carbamate derivatives in modulating various biological pathways. For instance, research published in 2023 demonstrated that this compound exhibits promising anti-inflammatory activity by inhibiting key enzymes involved in inflammatory responses. Additionally, its ability to act as a selective inhibitor of certain kinases makes it a candidate for drug development in oncology and neurodegenerative diseases.

The structural uniqueness of benzyl N-{6-fluoro-1,3thiazolo5,4-cpyridin-2-yl}carbamate also lends itself to applications in materials science. Its ability to form stable amide bonds under mild conditions has been explored for use in polymer chemistry and nanotechnology. Furthermore, its electronic properties make it a potential candidate for organic electronics and optoelectronic devices.

In terms of environmental impact, studies have shown that this compound exhibits low toxicity towards aquatic organisms when used at recommended concentrations. However, ongoing research is focused on optimizing its degradation pathways to minimize any potential ecological risks.

The development and characterization of benzyl N-{6-fluoro-1,3thiazolo5,4-cpyridin-2-yl}carbamate represent a significant advancement in heterocyclic chemistry. Its multifaceted applications across diverse fields underscore its importance as a versatile building block in modern chemical synthesis.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd